molecular formula C4H5F3O B2636870 4,4,4-Trifluorobut-2-enol (cis) CAS No. 83706-94-9; 83706-98-3

4,4,4-Trifluorobut-2-enol (cis)

Cat. No.: B2636870
CAS No.: 83706-94-9; 83706-98-3
M. Wt: 126.078
InChI Key: UUTWQLLIVDODPQ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorobut-2-enol (cis) is a valuable fluorinated organic compound that serves as a versatile building block in chemical synthesis, particularly within pharmaceutical research and development. Its molecular structure, characterized by a cis-configured olefin and a terminal trifluoromethyl group, makes it an ideal intermediate for constructing complex molecules. The incorporation of the fluorine atoms can significantly alter the pharmacokinetic properties of lead compounds, enhancing key characteristics such as metabolic stability, lipophilicity, and binding affinity, which are crucial for developing more effective and safer therapeutics . Beyond its primary role as a pharmaceutical intermediate, this compound's unique properties are also exploited in materials science. Researchers utilize it to develop advanced materials with potential enhancements in thermal resistance or specific dielectric properties . The precision required for its synthesis underscores the importance of sourcing from reliable manufacturers to ensure high purity and consistent performance in sensitive reactions . As a supplier, we provide 4,4,4-Trifluorobut-2-enol (cis) with guaranteed quality to support innovation in your laboratory. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4,4,4-trifluorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTWQLLIVDODPQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83706-94-9, 83706-98-3
Record name (2E)-4,4,4-trifluorobut-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4,4,4-Trifluoro-2-buten-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4,4,4-trifluorobut-2-enol is often achieved through radical trifluoroacetylation processes involving visible light-mediated reactions. These methods allow for the selective functionalization of alkenes, producing α,β-unsaturated trifluoromethyl ketones that serve as key intermediates in pharmaceutical synthesis .

Table 1: Synthesis Methods and Yields

Method DescriptionYield (%)Reference
Photocatalytic trifluoroacetylation of alkenesUp to 94%
Direct functionalization of small-molecule drugs40-85%
Late-stage functionalization of complex moleculesModerate to good

Applications in Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their biological activity and metabolic stability. Research indicates that derivatives of 4,4,4-trifluorobut-2-enol exhibit potential as enzyme inhibitors for various targets, including:

  • Herpesvirus Protease
  • Histone Deacetylase
  • SARS-CoV 3CL Protease

These compounds can significantly increase binding affinity due to the high electronegativity of the trifluoromethyl group .

Case Study: Trifluoromethyl Ketones as Drug Precursors

A study demonstrated the synthesis of several anti-inflammatory drugs using 4,4,4-trifluorobut-2-enol as a precursor. Notable examples include:

  • Mavacoxib
  • Celecoxib

These drugs were synthesized via a photoredox protocol that allowed for efficient incorporation of the trifluoromethyl moiety into complex structures .

Applications in Organic Synthesis

In organic synthesis, 4,4,4-trifluorobut-2-enol serves as a versatile building block for the development of various fluorinated compounds. Its ability to undergo regioselective cycloaddition reactions with azomethine ylides has been extensively studied.

Table 2: Cycloaddition Reactions Involving 4,4,4-Trifluorobut-2-enol

Reaction TypeProduct TypeReference
Regioselective cycloadditionMetallo-azomethine ylides
Formation of highly functionalized derivativesVarious

Advanced Material Science Applications

Fluorinated compounds like 4,4,4-trifluorobut-2-enol are also explored for their potential in material science. Their unique properties can be harnessed in developing advanced materials with specific thermal and mechanical characteristics.

Comparison with Similar Compounds

4,4,4-Trifluorobut-2-enenitrile (CAS 406-86-0)

  • Impact : Higher boiling point expected compared to the alcohol due to stronger dipole interactions (data unavailable in sources) .

Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (CAS 372-29-2)

  • Key Differences : Incorporates an ester (-COOEt) and primary amine (-NH₂), enabling dual reactivity in peptide coupling or heterocyclic synthesis.
  • Impact : Higher molecular weight (183.13 vs. 126.08) reduces volatility; the amine group enhances solubility in polar solvents .

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (CAS 326-91-0)

  • Key Differences : Features a thienyl aromatic ring and two ketone groups, enabling conjugation and metal coordination.

4,4,4-Trifluoro-3-(3-indolyl)butyric Acid (CAS 3153233-36-4)

  • Key Differences : Includes an indole ring and carboxylic acid (-COOH), suggesting biological activity (e.g., enzyme inhibition).
  • Impact : Acidic proton enables salt formation, improving bioavailability in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.